Product packaging for (-)-Bisabolol oxide B(Cat. No.:CAS No. 26184-88-3)

(-)-Bisabolol oxide B

Cat. No.: B1516156
CAS No.: 26184-88-3
M. Wt: 238.37 g/mol
InChI Key: RKBAYVATPNYHLW-IPYPFGDCSA-N
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Description

(-)-Bisabolol oxide B (CAS No: 26184-88-3) is a sesquiterpene derivative with the molecular formula C15H26O2 and a molecular weight of 238.4 g/mol . It is an impurity and reference standard related to bisabolol, making it suitable for analytical method development, method validation (AMV), Quality Control (QC) applications, and commercial production in pharmaceutical research, such as for Abbreviated New Drug Applications (ANDA) . As a reference standard, it helps ensure consistency and quality in formulations and research processes . The compound is a member of the bisabolol family of sesquiterpenes. Its parent compound, α-bisabolol, is known for a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and neuroprotective effects, which are active areas of scientific investigation . Research into related metabolites suggests potential for bioactive properties, positioning this compound as a compound of interest for further pharmacological exploration . This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O2 B1516156 (-)-Bisabolol oxide B CAS No. 26184-88-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2S,5S)-5-methyl-5-[(1S)-4-methylcyclohex-3-en-1-yl]oxolan-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-15)14(2,3)16/h5,12-13,16H,6-10H2,1-4H3/t12-,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBAYVATPNYHLW-IPYPFGDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C2(CCC(O2)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H](CC1)[C@@]2(CC[C@H](O2)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26184-88-3
Record name (-)-α-Bisabolol oxide B
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Record name Bisabolol oxide B, (-)-
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Record name [2S-[2α,5β(R*)]]-tetrahydro-α,α,5-trimethyl-5-(4-methyl-3-cyclohexen-1-yl)furan-2-methanol
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Record name BISABOLOL OXIDE B, (-)-
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Natural Occurrence and Advanced Isolation Methodologies Research

Botanical Sources and Chemotype Variability Studies of (-)-Bisabolol Oxide B

German chamomile (Matricaria recutita L.) is a primary and well-documented source of this compound. researchgate.netwikipedia.org However, the concentration of this compound within the plant's essential oil is not uniform and is highly dependent on the specific chemotype of the chamomile. researchgate.netresearchgate.net Chemotypes are chemically distinct populations within a species that produce different secondary metabolites.

Research has identified several chemotypes of M. recutita based on the dominant compounds in their essential oil, such as (-)-α-bisabolol, (-)-α-bisabolol oxide A, this compound, and chamazulene. researchgate.netactahort.org The abundance of this compound can vary significantly among these chemotypes. For instance, some studies have identified chemotypes where bisabolol oxides, including B, are the major constituents. researchgate.net One study on M. recutita grown in Bad Boll identified a chemotype containing equal amounts of bisabolol oxides A and B. mdpi.com Conversely, breeding programs for chamomile often aim to develop cultivars with high levels of (-)-α-bisabolol and chamazulene, and consequently, low levels of (-)-bisabolol oxides A and B. actahort.org

A study of wild chamomile populations in Ukraine revealed that the dominant chemical type was B, characterized by a higher proportion of (-)-α-bisabolol oxide A compared to (-)-α-bisabolol and this compound. mfd.org.mk This highlights the geographical and genetic factors influencing the chemical profile of chamomile. The relative amounts of these compounds are crucial for the authentication and quality control of chamomile-derived products. researchgate.net

Table 1: Abundance of Key Compounds in Different Matricaria recutita Cultivars/Chemotypes

Cultivar/Chemotype (-)-α-Bisabolol (%) (-)-α-Bisabolol Oxide A (%) This compound (%) Chamazulene (%) Reference
'Lianka' >55 1.6 2.3 >16 actahort.org
Wild (Shadegan accession) - - 22.4 - researchgate.net
Wild (Karaj accession) - - 23.9 - researchgate.net
Chemotype D (Bad Boll) - Equal to B Equal to A Present mdpi.com
Chemotype B (Ukraine) < Oxide A > Bisabolol & Oxide B < Oxide A - mfd.org.mk

While Matricaria recutita is the most prominent source, this compound has been identified in other plant species as well. Research has shown its presence in the essential oil of Vanillosmopsis arborea. researchgate.net Additionally, studies on Ferula hermonis have reported the presence of bisabolol oxides in its rhizome and roots. thegoodscentscompany.com The occurrence of this compound in these species suggests a wider distribution in the plant kingdom than previously thought, warranting further investigation into other botanicals.

Innovative Isolation and Purification Techniques for this compound

The isolation and purification of this compound from its natural sources require sophisticated analytical techniques to separate it from a complex mixture of other phytochemicals.

Chromatographic methods are fundamental to the isolation of this compound. Column chromatography is a widely used technique for the fractionation of plant extracts. researchgate.net For more precise separation and quantification, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods have been developed. researchgate.netresearchgate.net Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is also a crucial tool for both identifying and quantifying this compound in essential oils and extracts. unesp.brnih.gov These methods offer high resolution and sensitivity, enabling the separation of closely related sesquiterpenoids. researchgate.net Overpressured Layer Chromatography (OPLC) has also been utilized for the efficient separation and isolation of components from chamomile extracts. core.ac.uk

Supercritical Fluid Extraction (SFE) has emerged as a green and efficient alternative to conventional solvent extraction methods for obtaining bioactive compounds from plant materials. nih.govnih.gov Supercritical carbon dioxide (SC-CO2) is commonly used due to its non-toxic, non-flammable, and environmentally friendly nature. nih.gov The solvating power of SC-CO2 can be modulated by adjusting pressure and temperature, allowing for selective extraction. nih.govresearchgate.net

Research has demonstrated the successful application of SFE for the extraction of α-bisabolol and its oxides from chamomile. researchgate.net One study found that increasing the pressure during SFE led to an increase in the content of α-bisabolol oxides in the extract. researchgate.net SFE has also been effectively used to extract α-bisabolol from candeia wood (Eremanthus erythropappus). researchgate.net The addition of a co-solvent, such as ethanol (B145695), can enhance the extraction efficiency of more polar compounds. nih.govnih.gov

Table 2: Comparison of Extraction and Isolation Techniques for this compound

Technique Principle Advantages Disadvantages
Column Chromatography Separation based on differential adsorption of components to a stationary phase. Scalable, relatively low cost. Can be time-consuming, lower resolution than HPLC.
HPLC/HPTLC High-pressure liquid chromatography for high-resolution separation. High resolution and sensitivity, suitable for quantification. Higher cost of equipment and solvents.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent. Environmentally friendly, tunable selectivity, solvent-free product. High initial equipment cost.
Solvent-Assisted Flavor Evaporation (SAFE) High-vacuum distillation for gentle isolation of volatile compounds. Minimizes thermal degradation and artifact formation. Primarily for volatile compounds, requires high vacuum.
Centrifugal Partition Chromatography (CPC) Liquid-liquid partition chromatography without a solid support. High loading capacity, no irreversible adsorption, scalable. Solvent system selection can be challenging.

Solvent-Assisted Flavor Evaporation (SAFE) is a specialized high-vacuum distillation technique designed for the gentle isolation of volatile and semi-volatile compounds from complex matrices. semanticscholar.orgtum.de This method operates at low temperatures, which minimizes the risk of thermal degradation and artifact formation, making it particularly suitable for the analysis of delicate aroma compounds like sesquiterpenoids. tum.de SAFE has been successfully applied to extract volatile compounds from various food and plant materials, ensuring the integrity of the isolated compounds. nih.gov

Centrifugal Partition Chromatography (CPC), also known as counter-current chromatography, is a liquid-liquid separation technique that avoids the use of a solid stationary phase. nih.govnih.gov This eliminates issues such as irreversible adsorption of the sample onto the support. nih.gov CPC is characterized by its high loading capacity and scalability, making it a valuable tool for the preparative isolation of natural products. nih.gov The separation is based on the differential partitioning of solutes between two immiscible liquid phases. nih.gov While specific studies on the isolation of this compound using CPC are not extensively detailed in the provided context, the technique's proven efficacy in purifying natural compounds suggests its potential applicability. nih.govnih.gov

Optimization of Extraction Parameters for Isomer Profiling

The precise isolation and profiling of this compound from its natural sources, primarily German chamomile (Matricaria chamomilla), are highly dependent on the extraction methodology employed. Research into the optimization of extraction parameters is crucial for maximizing the yield and purity of specific isomers, as the chemical composition of the extract is significantly influenced by the chosen technique and its operational conditions. Key parameters such as temperature, pressure, solvent type, and extraction time directly impact the resulting profile of sesquiterpenes, including the relative abundance of this compound and its related isomers like α-Bisabolol oxide A.

Advanced extraction techniques are often compared to conventional methods like steam distillation (SD) and solvent extraction to evaluate their efficiency in isomer profiling. These greener and more advanced methods include Supercritical Fluid Extraction (SFE) and Solvent-Free Microwave Extraction (SFME).

Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (SC-CO2) is recognized as a green extraction technique because CO2 is non-toxic, easily removable from the final product, and its solvent properties can be finely tuned by adjusting temperature and pressure. nih.gov This control is particularly advantageous for the selective extraction of thermolabile compounds like sesquiterpenes.

Research has demonstrated that SFE parameters significantly affect the content of α-bisabolol oxides in chamomile extracts. An increase in pressure generally leads to a higher content of these oxides. researchgate.net For instance, the highest yield of active components from chamomile, including bisabolol oxides, was achieved using SFE at a pressure of 250 bar and a temperature of 40°C. researchgate.net In a comparative study, SFE was performed at a fixed temperature of 40°C while varying the pressure between 100 and 400 bar. unich.it While the major compounds in SFE extracts were identified as α-bisabolol oxide A and pentacosane, the precise optimization of pressure and the potential use of co-solvents like ethanol can further refine the extraction towards specific isomers. nih.govunich.it

Comparative Analysis of Extraction Methods

The choice of extraction method has a profound impact on the final isomeric ratio of bisabolol oxides. Studies comparing conventional and modern techniques provide valuable insights into optimizing for this compound.

Steam Distillation (SD) vs. Solvent-Free Microwave Extraction (SFME): Comparative analyses have shown that conventional steam distillation may yield a higher concentration of bisabolol oxides compared to SFME. One study found that the essential oil obtained through SD contained 88% more α-bisabolol oxide A and 12% more α-bisabolol oxide B than the oil extracted via SFME. researchgate.netfao.orgmdpi.com This suggests that the high temperatures involved in steam distillation may favor the formation or extraction of these oxides. unesp.br

Hydrodistillation (HD) and Microwave-Hydrodistillation (MWHD): In samples obtained through both traditional hydrodistillation and microwave-assisted hydrodistillation, oxygenated sesquiterpenes were the dominant compounds. Specifically, α-Bisabolol oxide A (ranging from 29.71% to 34.41%) and α-bisabolol oxide B (ranging from 21.06% to 25.83%) were the most abundant components identified. unich.it This indicates that distillation methods are highly effective for isolating these particular isomers.

The following tables summarize the findings from studies on different extraction methods and their impact on the bisabolol oxide content in chamomile.

Table 1: Comparison of Extraction Techniques on Bisabolol Oxide Content

Extraction Method Key Finding Regarding Bisabolol Oxides Reference
Steam Distillation (SD) Yielded 12% more α-bisabolol oxide B compared to SFME. researchgate.netfao.orgmdpi.com
Hydrodistillation (HD) Resulted in high abundance of α-bisabolol oxide B (21.06–25.83%). unich.it
Supercritical Fluid Extraction (SFE) Increasing pressure led to an increased content of α-bisabolol oxides. Optimal conditions found at 250 bar and 40°C. researchgate.net

| Solvent-Free Microwave Extraction (SFME) | Yielded lower amounts of bisabolol oxides compared to steam distillation. | researchgate.netfao.orgmdpi.com |

Table 2: Influence of SFE Parameters on Chamomile Extract Composition

Parameter Condition Effect on Extract Composition Reference
Pressure 100, 200, 300, 400 bar Increased pressure enhances the extraction of α-bisabolol oxides. researchgate.netunich.it
Temperature 40°C A common temperature used in optimized SFE for active components. researchgate.netunich.it
Solvent Supercritical CO2 Effective for nonpolar compounds; polarity can be modified with co-solvents. nih.gov

| Co-solvent | Ethanol | Can be used to extract more polar compounds. | nih.gov |

Ultimately, the optimization of extraction parameters is a multi-faceted process. For profiling this compound, distillation methods appear to yield higher relative concentrations. However, SFE offers a high degree of selectivity through the fine-tuning of its operational parameters, presenting an opportunity to develop protocols specifically targeted at maximizing the yield of this particular isomer while preserving its chemical integrity.

Structural Elucidation and Stereochemical Characterization Research

Application of Advanced Spectroscopic Techniques for Structure Confirmation

Spectroscopy is a cornerstone in the structural elucidation of natural products like (-)-Bisabolol oxide B. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic connectivity and identify its functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and stereochemistry of this compound. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC), scientists can assign every proton and carbon atom in the molecule and confirm the connectivity between them.

In a study detailing the biotransformation of a related compound, the full ¹H and ¹³C NMR data for (-)-α-bisabolol oxide B in deuterated chloroform (B151607) (CDCl₃) were reported. The chemical shifts (δ) are measured in parts per million (ppm). The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom, while the ¹³C NMR spectrum identifies the chemical environment of each carbon atom. For instance, the presence of specific signals in the ¹³C NMR spectrum at δ 86.1 and 84.4 ppm are characteristic of the two carbon atoms bonded to the ether oxygen in the tetrahydrofuran (B95107) ring, a key structural feature of bisabolol oxide B. Similarly, the signal at δ 70.5 ppm corresponds to the carbon bearing the tertiary alcohol. Two-dimensional NMR experiments further confirm the assignments by showing correlations between protons and carbons, solidifying the structural and stereochemical assignment.

¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm, Multiplicity, J in Hz)
186.13.68 (dd, J = 8.8, 6.9)
234.51.85 (m), 1.62 (m)
323.91.83 (m), 1.78 (m)
484.4-
549.61.45 (m)
627.11.97 (m)
7121.25.37 (br s)
8133.8-
931.02.05 (m)
1041.01.97 (m)
1170.5-
1227.21.12 (s)
1327.01.14 (s)
1422.21.25 (s)
1523.51.64 (s)

Mass Spectrometry (MS) provides crucial information about the molecular weight and formula of a compound. For this compound, the molecular formula is C₁₅H₂₆O₂, corresponding to a molecular weight of approximately 238.37 g/mol . nist.govnist.gov In addition to the molecular ion peak, the fragmentation pattern observed in the mass spectrum offers a fingerprint that aids in structural confirmation.

Research has shown that bisabolol oxides A and B exhibit a highly characteristic fragmentation pattern. The electron ionization (EI-MS) spectrum is dominated by a base peak at a mass-to-charge ratio (m/z) of 143. This prominent fragment is a key identifier for the bisabolol oxide skeleton. Other significant secondary fragmentation peaks are consistently observed at m/z 125, 107, and 71. These fragments arise from predictable cleavages within the molecule, particularly around the ether ring and the cyclohexene (B86901) moiety, providing further evidence for the proposed structure.

Characteristic Mass Spectrometry Fragmentation Peaks for Bisabolol Oxides
m/z (Mass-to-Charge Ratio)Relative IntensitySignificance
143100%Base Peak
125Secondary FragmentCharacteristic Ion
107Secondary FragmentCharacteristic Ion
71Secondary FragmentCharacteristic Ion

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its structure.

A broad and strong absorption band would be anticipated in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the tertiary alcohol group. The presence of the cyclic ether (tetrahydrofuran ring) would be indicated by a C-O-C stretching vibration, typically appearing in the 1150-1050 cm⁻¹ region. Additionally, absorptions corresponding to C-H stretching from the alkyl groups (cyclohexene ring and methyl groups) would be observed just below 3000 cm⁻¹. A weaker absorption around 1670-1640 cm⁻¹ would correspond to the C=C stretching of the double bond within the cyclohexene ring.

Chiral Analysis and Enantiomeric Purity Determination Methodologies

Since this compound is a chiral molecule, methods to separate it from its enantiomer (+)-Bisabolol oxide B and to determine its enantiomeric purity are essential. The most effective techniques for this purpose are chiral chromatography, particularly chiral gas chromatography (GC).

Enantiomeric separation by GC is performed using a chiral stationary phase (CSP). These phases are typically based on modified cyclodextrins, which are chiral, cone-shaped molecules capable of forming temporary inclusion complexes with the analyte. The enantiomers of a chiral compound fit differently into the cyclodextrin (B1172386) cavity, leading to different interaction energies and, consequently, different retention times on the chromatographic column. This allows for their separation and quantification.

For the analysis of this compound, a gas chromatograph equipped with a capillary column coated with a derivatized cyclodextrin CSP would be used. The enantiomeric purity is determined by comparing the peak areas of the two separated enantiomers in the resulting chromatogram. This methodology is crucial for verifying the stereochemical integrity of natural or synthesized this compound.

Isomeric Forms of Bisabolol Oxides and Their Interconversion in Research Models

This compound is one of two major isomeric oxidation products derived from the precursor molecule, (-)-α-bisabolol. nih.govmdpi.com The other primary isomer is (-)-Bisabolol oxide A. These two isomers differ in their cyclic ether structure: oxide B contains a five-membered tetrahydrofuran ring, while oxide A contains a six-membered tetrahydropyran (B127337) ring.

The formation of these oxides from (-)-α-bisabolol serves as a key research model for their genesis. Studies utilizing microbial biotransformation have demonstrated this conversion process effectively. Fungi such as Thamnidium elegans, Aspergillus niger, and Glomerella cingulata have been shown to enzymatically oxidize (-)-α-bisabolol to produce both (-)-Bisabolol oxide A and this compound. nih.govacgpubs.org In these models, the fungi act as biocatalysts, mimicking natural oxidative pathways.

These biotransformation studies show that (-)-α-bisabolol can be converted into a mixture of its oxides, with the relative amounts of oxide A and oxide B depending on the specific microorganism and conditions used. acgpubs.org Furthermore, research has indicated that these oxides can be substrates for further enzymatic reactions, such as hydroxylation, leading to even more diverse derivatives. nih.gov This highlights the role of (-)-α-bisabolol as a central precursor in a biochemical cascade that produces a family of related isomeric and derivatized compounds.

Synthetic Strategies and Derivatives Research

Total Synthesis Approaches to (-)-Bisabolol Oxide B and Its Enantiomers

While traditional organic synthesis is a theoretical pathway for producing this compound, detailed multi-step total synthesis routes starting from simple terpene precursors are not extensively documented in scientific literature. smolecule.com The primary focus of research has shifted towards more efficient and selective methods, such as biocatalysis and semisynthesis, which utilize enzymatic processes to achieve the desired molecular structure and stereochemistry. The enzymatic synthesis of the precursor, (-)-α-bisabolol, has been established as a viable alternative to chemical synthesis, which often yields undesirable isomers. nih.gov

Semisynthetic Routes for Structurally Modified Derivatives

Semisynthetic strategies, which involve the chemical or biological modification of a naturally occurring starting material, are central to the production of this compound and its derivatives. The most common precursor for these routes is (-)-α-bisabolol, a sesquiterpene alcohol readily found in nature. nih.govnih.gov Chemical reactions such as oxidation, hydroxylation, and esterification can be performed on the (-)-α-bisabolol scaffold to generate a variety of derivatives. smolecule.com Furthermore, investigations into the essential oil of German chamomile (Matricaria chamomilla) have led to the isolation and identification of several new, naturally occurring hydroxylated derivatives of bisabolol oxides A and B, suggesting plausible biogenetic pathways that can inspire semisynthetic efforts. usda.govnih.gov These approaches allow for the creation of structurally modified derivatives that can be used to explore structure-activity relationships.

Chemoenzymatic and Biocatalytic Synthesis of this compound and Analogues

Chemoenzymatic and biocatalytic methods are at the forefront of synthesizing this compound and its analogues, offering high selectivity and environmentally friendly conditions. smolecule.com These techniques primarily use microorganisms or isolated enzymes to perform specific chemical transformations on a substrate, most notably the conversion of (-)-α-bisabolol into its various oxidized forms.

Microbial Transformation Utilizing Fungi and Other Microorganisms

Microbial transformation is a widely utilized green technique for producing derivatives of bioactive compounds that are difficult to obtain through conventional chemical synthesis. smolecule.com Various fungal strains have been successfully employed to biotransform (-)-α-bisabolol into this compound and other polar metabolites. This process not only yields the desired oxide but also generates novel hydroxylated derivatives.

For example, the fungus Thamnidium elegans has been shown to convert (-)-α-bisabolol into both α-bisabolol oxide A and B. researchgate.net Other fungi, such as Glomerella cingulata and Aspergillus niger, also transform (-)-α-bisabolol into bisabolol oxide B, which can then be further converted into hydroxylated derivatives. researchgate.net The screening of various microorganisms has identified several effective biocatalysts for this transformation, as detailed in the table below.

MicroorganismSubstrateKey Products
Thamnidium elegans(-)-α-Bisabololα-Bisabolol oxide A, this compound
Glomerella cingulata(-)-α-BisabololThis compound, (1S,3R,4R,7S)-3,4-dihydroxy-α-bisabolol
Aspergillus niger(-)-α-BisabololThis compound and its hydroxylated derivatives
Absidia coerulea(-)-α-Bisabolol(1R,5R,7S,10S)-5-hydroxybisabolol oxide B, (1R,7S,10S)-1-hydroxybisabolol oxide B
Penicillium neocrassum(-)-α-BisabololBisafuranol

These microbial transformations often result in more polar and potentially more bioactive metabolites compared to the parent compound.

Enzyme-Mediated Synthesis of Bisabolol Oxide B and Hydroxylated Derivatives

The biosynthesis of this compound in plants like Matricaria chamomilla involves a complex enzymatic pathway. smolecule.com Key enzymes in the synthesis of its precursor, (-)-α-bisabolol, are Farnesyl diphosphate (B83284) synthase (FPS) and (-)-α-bisabolol synthase (BBS). nih.govresearchgate.net The subsequent oxidation of (-)-α-bisabolol to form bisabolol oxides is also an enzyme-mediated process. nih.gov

Researchers have harnessed oxidative enzymes, particularly promiscuous cytochromes P450 (CYPs), to generate novel hydroxylated derivatives of the bisabolol scaffold. researchgate.net While much of this work has focused on the diversification of (+)-epi-α-bisabolol, the principles apply to the generation of analogues from (-)-α-bisabolol as well. For instance, screening a library of animal CYPs involved in xenobiotic metabolism revealed several enzymes capable of oxidizing the (+)-epi-α-bisabolol scaffold to produce new hydroxylated regioisomers. researchgate.net This enzyme-mediated approach is a powerful tool for creating libraries of derivatives for further study.

Design and Synthesis of Novel Bisabolol Oxide B Analogs for Mechanistic Investigations

The design and synthesis of novel analogues of this compound are crucial for investigating its mechanism of action and for studying enzyme functionality. Synthetic biology approaches allow for the creation of "new to nature" molecules by functionalizing the bisabolol scaffold. researchgate.net

By expressing promiscuous oxidative enzymes, such as CYPs, in microbial hosts, researchers can generate molecular diversity from the α-bisabolol structure. This strategy was used to produce novel hydroxylated regioisomers of (+)-epi-α-bisabolol, including 14-hydroxy-(+)-epi-α-bisabolol and 9-hydroxy-(+)-epi-α-bisabolol. Comparing the different products obtained from homologous enzymes (e.g., CYP2B6 and CYP2B11) allows for the study of molecular determinants responsible for enzyme regiospecificity. researchgate.net Another avenue for creating novel analogues involves glycosylation, where a sugar moiety is attached to the molecule, which can alter its physicochemical properties and biological activity. researchgate.net The synthesis of such novel analogues provides essential chemical probes for elucidating biological pathways and enzymatic mechanisms.

Biosynthetic Pathway Elucidation of Bisabolol Oxide B

Precursor Identification and Pathway Mapping (e.g., Mevalonate Pathway)

The journey to synthesizing (-)-Bisabolol oxide B begins with the biosynthesis of sesquiterpenoids, a large class of natural products derived from a 15-carbon precursor. The foundational building blocks for all terpenoids, including (-)-α-bisabolol, are the five-carbon isomers isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). engconfintl.orgmdpi.com

In eukaryotes, such as the German chamomile (Matricaria recutita), these essential precursors are primarily generated through the Mevalonate (MVA) pathway . nih.govsmolecule.com This pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP and DMAPP. wikipedia.org The MVA pathway represents the primary route for supplying the necessary precursors for sesquiterpenoid synthesis in the cytoplasm where the subsequent steps of bisabolol formation occur. researchgate.netnih.gov Alternatively, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway also produces IPP and DMAPP, but this pathway is typically associated with monoterpene and diterpene synthesis in plastids. engconfintl.orgnih.gov

The sequence of events begins with the condensation of two IPP units with one DMAPP unit, a reaction that forms the 15-carbon intermediate, farnesyl pyrophosphate (FPP). nih.gov FPP is the universal and direct precursor to all sesquiterpenes and sits (B43327) at a critical branch point in terpenoid metabolism. engconfintl.orgmdpi.comnih.gov From FPP, a specific cyclase enzyme directs the carbon skeleton to rearrange and form the characteristic monocyclic structure of (-)-α-bisabolol, which is the immediate precursor to this compound. acgpubs.org

Pathway StageKey MoleculesCellular PathwayPrimary Function
Initial Precursors Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP)Mevalonate (MVA) PathwayProvides the basic C5 building blocks for terpenoid synthesis.
Sesquiterpene Precursor Farnesyl Pyrophosphate (FPP)Sesquiterpenoid PathwayA C15 intermediate formed from the condensation of IPP and DMAPP.
Direct Precursor (-)-α-BisabololSesquiterpenoid PathwayFormed by the cyclization of FPP; the immediate substrate for oxidation.

Characterization of Key Enzymes in Biosynthesis (e.g., Farnesyl Diphosphate (B83284) Synthase, Bisabolol Synthase)

The conversion of the simple C5 precursors into the complex structure of (-)-α-bisabolol is governed by two key enzymes: Farnesyl Diphosphate Synthase and (-)-α-Bisabolol Synthase.

Farnesyl Diphosphate Synthase (FPS): This enzyme is positioned at a crucial juncture in the sesquiterpenoid biosynthetic pathway. nih.gov FPS catalyzes the sequential 1'-4 condensation of two molecules of IPP with one molecule of DMAPP to yield FPP. nih.gov In German chamomile, this enzyme is designated MrFPS. researchgate.netnih.gov Research has confirmed that MrFPS is a pivotal enzyme in the production of sesquiterpenoids. nih.govresearchgate.net Subcellular localization studies have shown that both MrFPS and the subsequent enzyme, MrBBS, are located in the cytosol, which is consistent with the location of the MVA pathway. researchgate.netnih.gov

(-)-α-Bisabolol Synthase (BBS): This enzyme belongs to the terpene synthase (TPS) family and is responsible for the final, decisive step in the formation of (-)-α-bisabolol. nih.gov It catalyzes the complex cyclization of the linear FPP precursor into the specific monocyclic alcohol structure of (-)-α-bisabolol. engconfintl.orgnih.gov The bisabolol synthase from German chamomile, named MrBBS (or sometimes MrBAS), has been extensively studied. engconfintl.orgnih.gov Its activity directly influences the synthesis and accumulation of α-bisabolol in the plant. nih.gov Similar bisabolol synthase enzymes have been identified and characterized from other plant species, including the candeia tree (Eremanthus erythropappus), where the enzyme is named EeBOS1. frontiersin.org

EnzymeAbbreviationSource Organism (Example)Substrate(s)ProductFunction in Pathway
Farnesyl Diphosphate Synthase FPS (MrFPS)Matricaria recutitaIPP, DMAPPFarnesyl Diphosphate (FPP)Catalyzes the formation of the C15 universal sesquiterpene precursor. nih.gov
(-)-α-Bisabolol Synthase BBS (MrBBS)Matricaria recutitaFarnesyl Diphosphate (FPP)(-)-α-BisabololCatalyzes the cyclization of FPP to form the direct precursor of this compound. nih.govnih.gov

Genetic and Metabolic Engineering Approaches for Biosynthesis Research

The elucidation and optimization of the (-)-α-bisabolol biosynthetic pathway have been significantly advanced through genetic and metabolic engineering techniques. By introducing the relevant biosynthetic genes into microbial hosts like Escherichia coli and Saccharomyces cerevisiae, researchers can reconstruct the pathway and produce the compound via fermentation. nih.govresearchgate.net This approach not only provides a sustainable alternative to plant extraction but also serves as a powerful tool for studying the pathway's kinetics and bottlenecks. researchgate.netallozymes.com

A typical strategy involves introducing the gene encoding an α-bisabolol synthase, such as MrBBS from German chamomile, into the host microorganism. typology.comtypology.com However, simply expressing the synthase often results in low yields. To enhance production, several metabolic engineering strategies are employed:

Pathway Reinforcement : The native MVA pathway in the host is often upregulated to increase the supply of IPP and DMAPP. This is achieved by overexpressing key enzymes of the pathway, such as a truncated HMG-CoA reductase (tHMG1) and acetyl-CoA thiolase (ERG10), which can lead to a significant increase in (-)-α-bisabolol concentration. nih.govnih.gov

Precursor Channeling : To ensure a sufficient supply of the direct precursor FPP, the farnesyl diphosphate synthase (IspA in E. coli or ERG20 in yeast) is frequently overexpressed alongside the bisabolol synthase. engconfintl.orgmdpi.com

Elimination of Competing Pathways : Metabolic flux can be redirected towards bisabolol production by downregulating or knocking out genes in competing pathways. For instance, weakening the ergosterol (B1671047) biosynthesis pathway in yeast by repressing the ERG9 gene, which consumes FPP, has proven effective in boosting (-)-α-bisabolol titers. nih.gov

Enzyme Fusion : Creating fusion proteins of sequential enzymes can enhance catalytic efficiency by channeling substrates. A fusion of ERG20 (FPS) and MrBBS with a flexible linker has been shown to increase production by nearly threefold. nih.gov

These combined strategies have resulted in remarkable yields, with engineered E. coli and S. cerevisiae strains producing up to 9.1 g/L and 7.02 g/L of (-)-α-bisabolol in bioreactors, respectively. nih.govresearchgate.net

Engineering StrategyTarget Gene(s) / ApproachHost Organism (Example)ObjectiveResearch Finding
Heterologous Expression MrBBS (α-bisabolol synthase)E. coli, S. cerevisiaeIntroduce the final biosynthetic step.Successful production of (-)-α-bisabolol achieved. researchgate.net
MVA Pathway Upregulation Overexpression of tHMG1, ERG10S. cerevisiaeIncrease supply of IPP and DMAPP precursors.Resulted in a 2.9-fold increase in production. nih.gov
FPP Supply Enhancement Overexpression of IspA or ERG20E. coli, S. cerevisiaeIncrease supply of the direct precursor FPP.Dramatically increased production in combination with MVA pathway expression. researchgate.net
Blocking Competing Pathways Weakening of ERG9 expressionS. cerevisiaeRedirect FPP from sterol synthesis to bisabolol synthesis.A key strategy in achieving high titers. nih.gov
Enzyme Fusion ERG20-MrBBS fusion proteinS. cerevisiaeImprove catalytic efficiency and substrate channeling.Increased the titer by 2.9-fold compared to separate expression. nih.gov

Oxidative Metabolism Research Leading to Bisabolol Oxides

The final step in the formation of this compound is the oxidation of its precursor, (-)-α-bisabolol. acgpubs.orgnih.gov This transformation is a key step in the secondary metabolism of plants like German chamomile, leading to a variety of related compounds. usda.govacs.org

Research indicates that the conversion of (-)-α-bisabolol into its oxides is an enzymatic process. nih.govusda.gov While the specific enzyme in Matricaria recutita has not been fully characterized, evidence strongly points to the involvement of cytochrome P450 monooxygenases (P450s) . These heme-containing enzymes are well-known for catalyzing a wide array of oxidative reactions in the biosynthesis of natural products. frontiersin.orgnih.gov

Studies using microbial biotransformation have served as effective models for these oxidative reactions. Various fungi, including Thamnidium elegans, Aspergillus niger, and Bipolaris sorokiniana, have been shown to efficiently convert exogenously supplied (-)-α-bisabolol into bisabolol oxide A and bisabolol oxide B. acgpubs.orgnih.gov This demonstrates the widespread capability of microbial enzyme systems to perform this specific oxidation.

Furthermore, research on heterologously expressed mammalian P450s in yeast has demonstrated their ability to hydroxylate the (+)-epi-α-bisabolol scaffold, producing novel derivatives. acs.org This functional evidence supports the hypothesis that P450 enzymes possess the necessary catalytic machinery to oxidize the bisabolol structure. Therefore, it is highly plausible that a specific P450 enzyme within German chamomile is responsible for the stereospecific epoxidation of the endocyclic double bond in the (-)-α-bisabolol molecule to yield this compound. nih.govusda.gov

Advanced Analytical Methodologies Development for Bisabolol Oxide B Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatography is a fundamental technique for the analysis of (-)-Bisabolol oxide B, enabling both the quantification of the compound and the assessment of its purity. Due to the compound's presence in complex natural extracts, primarily chamomile essential oil, chromatographic methods provide the necessary separation power to isolate it from other constituents.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds in essential oils, including this compound. omicsonline.orgnih.govresearchgate.net In this hyphenated technique, the gas chromatograph separates the individual components of a mixture, which are then ionized and detected by the mass spectrometer. researchgate.netlongdom.orgdiabloanalytical.com This provides not only retention time data for identification but also mass spectra that offer structural information, allowing for confident compound identification by comparing the obtained spectra with library data. nih.gov

Research on chamomile essential oil frequently employs GC-MS to determine its chemical profile, where this compound is a key component alongside other compounds like α-bisabolol, chamazulene, and bisabolol oxide A. researchgate.netresearchgate.net The relative abundance of these compounds can vary, making accurate quantification essential for defining specific chemotypes. unito.it The identification is typically confirmed by comparing the Linear Retention Index (LRI) of the analyte with published data. The LRI is a relative retention value that normalizes retention times to a series of n-alkane standards, making inter-laboratory comparisons more reliable. nist.govnist.gov

Below is a table summarizing typical GC column parameters and reported retention indices for Bisabolol oxide B from the NIST Chemistry WebBook.

Column TypeStationary PhaseTemperature ProgramRetention Index (LRI)Reference
CapillaryCP Sil 5 CBRamped1654 nist.gov
CapillaryDB-550°C (1 min), then 3°C/min to 200°C1619 nist.gov
CapillaryHP-550°C (1 min), then 3°C/min to 200°C1619 nist.gov
CapillarySE-5260°C (1 min), then 10°C/min to 250°C1651 nist.gov
CapillaryUltra-150°C (1 min), then 3°C/min to 200°C1618 nist.gov

This interactive table provides examples of GC conditions used for the analysis of Bisabolol oxide B.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for compounds that are non-volatile or thermally unstable, making it a suitable alternative or complementary method to GC. nih.gov For this compound, HPLC methods, particularly with UV detection, can be developed for quantification in various matrices. nih.gov

A significant challenge in the analysis of bisabolol oxides is the presence of multiple stereoisomers. sigmaaldrich.com this compound is one specific enantiomer. To separate enantiomers, which have identical physical and chemical properties in an achiral environment, Chiral HPLC is required. sigmaaldrich.comrsc.orgphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. phenomenex.comresearchgate.net

The development of a chiral HPLC method for this compound would involve:

Column Selection : Choosing an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are widely used and effective for a broad range of chiral compounds. rsc.orgphenomenex.com

Mobile Phase Optimization : Testing different solvent systems, typically normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water), to achieve the best resolution between the enantiomers. phenomenex.commdpi.com

Detection : Utilizing a suitable detector, such as a UV detector, to monitor the elution of the separated isomers.

While specific validated chiral HPLC methods for this compound are not extensively detailed in readily available literature, the principles are well-established for separating similar chiral compounds, such as beta-blockers and prostaglandins. mdpi.comnih.gov Such a method is essential for verifying the enantiomeric purity of a sample claimed to be this compound.

Spectroscopic Methods in Quality Control and Research

Spectroscopic techniques are indispensable for the structural elucidation and quality control of this compound. e-sciencecentral.orgresearchgate.net These methods provide detailed information about the molecule's structure and are used to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide definitive information about the carbon-hydrogen framework of the molecule. Data from these analyses can confirm the connectivity of atoms and the stereochemistry of the compound, which is crucial for distinguishing it from its isomers.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for its hydroxyl (-OH) group and ether (C-O-C) linkage. This technique is often used as a rapid identity check against a reference standard.

Mass Spectrometry (MS) : As part of GC-MS analysis, MS provides the mass-to-charge ratio of the parent molecule and its fragments. The fragmentation pattern is a molecular fingerprint that aids in identification. nih.gov High-resolution mass spectrometry can provide the exact molecular formula.

These spectroscopic methods are critical in research for confirming the structure of isolated natural products and in quality control for verifying the identity of raw materials and finished products. e-sciencecentral.orgresearchgate.net

Hyphenated Techniques for Complex Mixture Analysis in Research Samples

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing this compound within complex mixtures like plant extracts. asdlib.orgnih.gov The combination of techniques provides a level of analytical power not achievable with either method alone. omicsonline.orglongdom.org

GC-MS : As previously discussed, this is the premier hyphenated technique for analyzing volatile compounds in essential oils. nist.gov It combines the high separation efficiency of GC with the definitive identification capabilities of MS. omicsonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) : For less volatile derivatives or when analyzing different types of extracts, LC-MS is a powerful tool. It separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer. This technique is highly sensitive and selective. researchgate.netlongdom.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : This advanced technique directly couples an HPLC system with an NMR spectrometer. It allows for the separation of components in a mixture followed by the immediate acquisition of NMR data, providing unambiguous structural information for each separated peak without the need for prior isolation.

These powerful combinations are invaluable in natural product research for dereplication (rapidly identifying known compounds in a mixture) and for identifying novel compounds. nih.gov

Development of Reference Standards for Analytical Research

The availability of high-purity, well-characterized reference standards is a prerequisite for any accurate quantitative analysis and quality control. nih.gov A reference standard for this compound is a substance of known purity and identity used to calibrate analytical instruments, validate analytical methods, and identify and quantify the compound in test samples.

The development of a certified reference material (CRM) involves:

Isolation and Purification : Obtaining the compound in a highly pure form, often through methods like flash chromatography or preparative HPLC.

Structural Elucidation : Confirming the identity and stereochemistry of the compound using an array of spectroscopic techniques (NMR, MS, IR).

Purity Assignment : Quantifying the purity using methods like mass balance, which accounts for chromatographic purity, water content, residual solvents, and inorganic impurities. nih.gov

Certification : The concentration and purity are certified, and the material is provided with documentation detailing its characterization and proper storage conditions. sigmaaldrich.com

Primary reference standards for related compounds, such as Bisabolol oxide A, are commercially available and serve as benchmarks in analytical testing. sigmaaldrich.com The development and availability of a certified reference standard for this compound are crucial for ensuring the accuracy, reliability, and reproducibility of research findings and for the quality control of commercial products containing this compound. nih.gov

Preclinical Mechanistic Studies of Biological Activities in Vitro and in Vivo Research Models

Investigation of Anti-inflammatory Mechanisms

The anti-inflammatory potential of bisabolol and its derivatives, including (-)-Bisabolol oxide B, is a well-documented aspect of their pharmacological profile. Research using various cellular and animal models has begun to unravel the specific molecular pathways through which these compounds exert their effects.

Studies on bisabolol isomers have demonstrated a significant capacity to suppress the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated cellular models, such as RAW 264.7 macrophages and various fibroblast cell lines, bisabolol treatment has been shown to inhibit the synthesis of pro-inflammatory cytokines and enzymes in a dose-dependent manner. nih.govmdpi.com

Key findings include the significant reduction of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov Furthermore, the production of pivotal pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), is markedly decreased upon treatment. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net For instance, investigations into β-bisabolol revealed maximal inhibition of 55.5% for NO, 62.3% for PGE2, and 45.3% for TNF-α in RAW cells. nih.govmdpi.com This modulation of inflammatory molecules suggests a direct interference with the inflammatory cascade at the cellular level.

Table 1: Effect of β-Bisabolol on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Mediator Maximal Inhibition (%) Reference
Nitric Oxide (NO) 55.5 nih.gov, mdpi.com
Prostaglandin E2 (PGE2) 62.3 nih.gov, mdpi.com

The anti-inflammatory effects of bisabolol are largely attributed to its ability to interfere with crucial intracellular signaling pathways that regulate the inflammatory response. nih.gov The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets. researchgate.netscienceopen.com

Research indicates that α-bisabolol can downregulate the expression of pro-inflammatory mediators like iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) by inhibiting the activation of NF-κB. nih.gov This is a critical mechanism, as NF-κB is a key transcription factor that governs the expression of numerous genes involved in inflammation. nih.gov Similarly, the compound has been shown to modulate the MAPK signaling cascade. nih.gov The p38 MAPK signaling pathway, in particular, is affected, leading to a reduction in inflammatory responses. nih.gov By targeting these upstream signaling molecules, bisabolol effectively dampens the amplification of the inflammatory cascade.

Antioxidant Mechanisms Research

Oxidative stress is a key pathological feature in many inflammatory and degenerative diseases. Bisabolol oxides have demonstrated notable antioxidant properties, contributing to their therapeutic potential by mitigating cellular damage caused by reactive oxygen species (ROS). nih.gov

Bisabolol has shown a direct ability to scavenge free radicals. researchgate.net In various cell-free and cellular systems, it effectively reduces the burden of ROS. nih.govconsensus.appkarger.comsci-hub.se Studies using luminol-amplified chemiluminescence (LACL) to detect ROS production in human polymorphonuclear neutrophils (PMNs) found that bisabolol significantly inhibits ROS generation in a concentration-dependent manner. nih.govconsensus.app Similar scavenging activity was observed in cell-free systems designed to produce superoxide (B77818) anions and other oxidants. researchgate.netnih.gov This direct antioxidant action helps to restore redox balance and protect cells from oxidative damage. nih.gov

Beyond direct scavenging, bisabolol also enhances the body's endogenous antioxidant defense system. It has been shown to upregulate the activity of key antioxidant enzymes. researchgate.net In models of oxidative stress, treatment with α-bisabolol led to an improvement in the activity of enzymes such as superoxide dismutase (SOD) and catalase. nih.gov This enzymatic upregulation strengthens the cellular capacity to neutralize harmful oxidants, thereby reducing lipid peroxidation and protecting cellular components from damage. nih.gov

Anticancer Mechanisms Research (Focus on In vitro/Cell Line Studies)

The anticancer properties of bisabolol have been investigated in a variety of cancer cell lines, revealing a multi-faceted mechanism of action that primarily involves the induction of apoptosis (programmed cell death). researchgate.net

In vitro studies have demonstrated that α-bisabolol is selectively cytotoxic to a range of cancer cells, including those from pancreatic, endometrial, glioma, and non-small cell lung carcinomas, while showing less toxicity to normal cells. researchgate.netresearchgate.netjbuon.com This selective action is a highly desirable trait for an anticancer agent.

The primary mechanism of its anticancer effect is the induction of apoptosis. nih.gov α-Bisabolol has been shown to trigger the intrinsic mitochondrial pathway of apoptosis. researchgate.net This involves the loss of mitochondrial membrane potential and the translocation of cytochrome c from the mitochondria into the cytoplasm. researchgate.net Furthermore, it modulates the expression of key proteins in the Bcl-2 family, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. jbuon.commdpi.com In some cancer models, such as endometrial cancer, α-bisabolol enhances the efficacy of radiotherapy by promoting apoptosis through the XIAP/caspase-3 pathway. nih.gov

Table 2: In Vitro Cytotoxic Activity of α-Bisabolol in Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value Reference
A549 Non-small cell lung carcinoma 15 µM jbuon.com
KLM1, KP4, Panc1, MIA Paca2 Pancreatic cancer - researchgate.net
CML-T1, Jurkat, HeLa Leukemia, Epithelial neoplasia - nih.gov

Apoptosis Induction Pathways in Cancer Cell Lines (e.g., Bcl-2 Family Proteins)

This compound, an oxidized derivative of α-bisabolol, has been identified as a compound of interest for its potential to interact with key regulators of apoptosis, particularly the B-cell lymphoma 2 (Bcl-2) family of proteins. dergipark.org.tr This protein family, which includes both anti-apoptotic members (like Bcl-2, Bcl-xL) and pro-apoptotic members, is crucial in controlling the intrinsic pathway of programmed cell death. dergipark.org.tr In silico investigations have explored the biotherapeutic potential of this compound against glioblastoma by modeling its interaction with anti-apoptotic Bcl-2 family proteins. dergipark.org.tr

Computational studies suggest that this compound may inhibit the function of these anti-apoptotic proteins. dergipark.org.tr By binding to proteins like Bcl-xL, the compound is theorized to disrupt their ability to prevent apoptosis, thereby allowing programmed cell death to proceed in cancer cells. This interaction is a key focus of research into its potential anti-cancer mechanisms. The results of molecular docking analyses reveal that this compound has a high binding affinity for Bcl-2 family proteins, indicating its potential to modulate their activity. dergipark.org.tr

Cell Cycle Arrest Mechanisms in Proliferative Models

Currently, there is a limited body of research specifically investigating the mechanisms by which this compound may induce cell cycle arrest in cancer cell lines or other proliferative models. While the parent compound, α-bisabolol, has been shown to affect the cell cycle, dedicated studies on the specific action of its oxide B derivative are not extensively available in the reviewed literature. jbuon.comnih.gov

Molecular Docking and Computational Studies of Target Interactions

Molecular docking and computational analyses have been pivotal in elucidating the potential molecular interactions of this compound. These in-silico studies have primarily focused on its interaction with the Bcl-2 family of proteins, which are key regulators of apoptosis and are often dysregulated in cancers like glioblastoma. dergipark.org.tr

In a comparative molecular docking study, this compound, along with α-bisabolol and α-bisabolol oxide A, was evaluated for its binding affinity against Bcl-2 family proteins. The results demonstrated that this compound exhibits a high binding affinity and strong inhibitory potential, particularly against the anti-apoptotic protein Bcl-xL. dergipark.org.tr It was identified as the compound most likely to form hydrogen bonds with the target protein, a key indicator of a stable and strong interaction. dergipark.org.tr The binding affinity scores from these computational models quantify the strength of this interaction. dergipark.org.tr

Table 1: Molecular Docking Binding Affinity of this compound and Related Compounds with Bcl-2 Family Proteins

This table summarizes the binding affinity scores (in kcal/mol) from a molecular docking study. A more negative score indicates a stronger binding affinity.
CompoundTarget ProteinBinding Affinity (kcal/mol)Reference
This compound (alpha-bisabolol oxide B)Bcl-xL-8.5 dergipark.org.tr
(-)-α-BisabololBcl-xL-7.6 dergipark.org.tr
(-)-Bisabolol oxide A (alpha-bisabolol oxide A)Bcl-xL-7.1 dergipark.org.tr

The analysis indicated that this compound had the highest activity among the tested compounds, suggesting a strong potential as an inhibitor of Bcl-xL. dergipark.org.tr This interaction within a hydrophobic pocket of the protein is considered crucial for its anti-apoptotic function, and its inhibition is a key strategy in anticancer research. dergipark.org.tr These computational findings highlight the potential of this compound as a modulator of apoptosis through direct interaction with Bcl-2 family proteins. dergipark.org.tr

Antimicrobial and Antifungal Mechanisms Research

This compound is recognized for its contribution to the antimicrobial properties of chamomile and other plants. nanu-skincare.com Research indicates that bisabolol oxides can exhibit greater antibacterial activity against both gram-positive and gram-negative bacteria compared to the parent compound, α-bisabolol. nih.gov

However, the efficacy can be strain-specific. One study involving biotransformation of (-)-α-bisabolol produced a mixture of metabolites including α-bisabolol oxide B. acgpubs.org This mixture demonstrated poor antibacterial activity against Escherichia coli, Propionibacterium acnes, and Salmonella typhimurium, with a Minimum Inhibitory Concentration (MIC) greater than 300 μg/mL. acgpubs.org In another study, fractions of chamomile extract containing bisabolol oxides showed strong inhibitory effects on bacteria, although the activity could not be exclusively attributed to these compounds, as other components were also present. core.ac.uk

Membrane Integrity and Permeability Studies

Biofilm Inhibition Studies in Microbial Systems

There is a lack of specific studies focusing on the efficacy of this compound in inhibiting biofilm formation in microbial systems. While the parent compound α-bisabolol has been shown to reduce biofilm formation in Candida albicans, research has not yet been specifically extended to its oxide B derivative. researchgate.net

Synergistic Antimicrobial Activity with Other Agents in Research Models

Dedicated studies examining the synergistic antimicrobial or antifungal activity of this compound in combination with other agents have not been extensively reported. The parent compound, α-bisabolol, has been shown to act synergistically to increase the efficacy of other antimicrobial agents, partly by increasing the permeability of the cell wall. researchgate.netnih.gov However, it remains to be determined through future research whether this compound possesses similar synergistic capabilities.

Neuroprotective Mechanisms Research (In vitro/Preclinical Models)

While direct experimental research on the neuroprotective mechanisms of this compound is limited, studies on its parent compound, α-bisabolol, and its other metabolites provide significant insights into its potential activities. The biotransformation of (-)-α-bisabolol is known to produce α-bisabolol oxide B.

Protection against Oxidative Damage and Apoptosis in Neuronal Cells

The neuroprotective potential of this compound is suggested by studies on related compounds derived from α-bisabolol. While direct in vitro studies on this compound are not extensively documented, metabolites of α-bisabolol have demonstrated protective effects against neurotoxicity induced by hydrogen peroxide (H₂O₂) and Amyloid-beta (Aβ) peptides in SH-SY5Y neuroblastoma cells. Some of these metabolites showed neuroprotective activity superior to the parent α-bisabolol compound.

In silico molecular docking studies have shown that both α-Bisabolol Oxide A and B can form hydrogen bonds when interacting with proteins implicated in neuroprotection, a characteristic not observed with α-bisabolol itself. The parent compound, α-bisabolol, has been extensively shown to protect neuronal cells by attenuating oxidative stress, reducing the formation of reactive oxygen species (ROS), and inhibiting key markers of apoptosis. It helps to downregulate pro-apoptotic proteins like Bax and upregulate anti-apoptotic proteins like Bcl-2, thereby preventing programmed cell death in neuronal cells exposed to toxins.

Cholinesterase Inhibition Studies

Currently, there is no direct published evidence demonstrating the cholinesterase inhibitory activity of this compound. However, research into the bioactivity of α-bisabolol and its derivatives indicates that this is a plausible area for future investigation.

For instance, a specific metabolite of α-bisabolol, identified as 10β,11-dihydroxy-α-bisabolol, has been shown to exhibit acetylcholinesterase (AChE) inhibitory activity with a reported IC50 value of 12.94 µM. Furthermore, another derivative, α-bisabolol β-D-fucopyranoside, has also been identified as a significant inhibitor of the AChE enzyme in in vitro studies. The parent compound, α-bisabolol, also possesses notable acetylcholinesterase inhibitory effects. These findings suggest that while data on this compound is lacking, its structural relatives show potential for modulating cholinergic pathways.

Other Mechanistic Biological Activities under Investigation (e.g., Antihyperalgesic, Antiedematous Effects in models)

Significant research has been conducted on the antihyperalgesic and antiedematous effects of bisabolol oxides using preclinical models. These studies typically utilize essential oils rich in these compounds, providing strong evidence for their anti-inflammatory and pain-relieving potential.

One key study investigated a matricaria oil containing 25.5% α-bisabolol oxide B and 21.5% α-bisabolol oxide A. The research utilized a rat model of inflammation induced by carrageenan to assess both antihyperalgesic (pain-relieving) and antiedematous (anti-swelling) activities.

The oil demonstrated a significant, dose-dependent reduction in both hyperalgesia and edema. The effects were observed in both prophylactic (preventative) and therapeutic treatment plans. The prophylactic treatment was found to be more effective, with a median effective dose (ED₅₀) of 49.8 mg/kg for antihyperalgesic effects and 42.4 mg/kg for antiedematous effects.

The study also explored the antiedematous effects in models using dextran (B179266) and histamine. The matricaria oil showed a significant dose-dependent effect against dextran-induced edema, although with lower efficacy than in the carrageenan model. A slight reduction in histamine-induced edema was noted at the highest dose. These results suggest that the anti-inflammatory action of bisabolol oxides is a key mechanism behind their observed therapeutic effects.

The table below summarizes the key findings from the in vivo study on bisabolol-oxide-rich matricaria oil.

Table 1: Antihyperalgesic and Antiedematous Effects of Bisabolol-Oxide-Rich Matricaria Oil in a Rat Model

Activity AssessedModelKey FindingsED₅₀ (Prophylactic)
Antihyperalgesic Carrageenan-induced inflammationSignificant, dose-dependent reduction in hyperalgesia.49.8 ± 6.0 mg/kg
Antiedematous Carrageenan-induced inflammationSignificant, dose-dependent reduction in edema.42.4 ± 0.2 mg/kg
Antiedematous Dextran-induced edemaSignificant, dose-dependent effect, but with lower efficacy than the carrageenan model.Not reported
Antiedematous Histamine-induced edemaSlight reduction in edema observed at a 100 mg/kg dose.Not reported

Synergistic and Antagonistic Interaction Research

Investigation of Synergistic Effects with Other Natural Products in Research Models

Research into the synergistic effects of (-)-Bisabolol oxide B with other natural products is still in its nascent stages. Much of the available literature examines the effects of essential oils rich in bisabolol oxides, making it challenging to isolate the specific contributions of the 'B' isomer. However, some studies provide insights into the potential for interactive effects.

Conversely, the broader class of sesquiterpenes, to which this compound belongs, has been shown to exhibit synergistic antimicrobial effects with other natural compounds like tea tree oil when α-bisabolol is the primary agent. nih.gov This suggests that further research is warranted to specifically investigate the antimicrobial synergy of this compound with other essential oil components, flavonoids, and polyphenols, which are often found together in botanical extracts. mdpi.com The potential for synergy is underscored by the traditional use of whole plant extracts in herbal medicine, which is predicated on the belief that the combined action of multiple constituents is greater than the sum of their individual effects. mdpi.com

Synergistic Interactions with Pharmacological Agents in Preclinical Models

Preclinical studies have begun to explore the synergistic potential of bisabolol and its oxides with conventional pharmacological agents, revealing promising outcomes for combination therapies. These investigations have primarily focused on enhancing the efficacy of anti-inflammatory and anticancer drugs.

A notable example is the synergistic interaction observed between α-bisabolol and the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. nih.govnih.gov In a rat model of inflammatory pain, the combination of α-bisabolol and diclofenac produced a significantly greater antinociceptive and anti-inflammatory effect than would be expected from the sum of their individual actions. nih.govnih.gov Isobolographic analysis confirmed this synergy, with the experimental effective dose (ED40) for the combination being substantially lower than the theoretical additive ED40. nih.gov While this study focused on α-bisabolol, the structural similarity and known anti-inflammatory properties of this compound suggest that it may also exhibit synergistic effects with NSAIDs, a hypothesis that merits further investigation.

In the realm of oncology, research has indicated that bisabololoxide A, a closely related isomer, can enhance the cytotoxic effects of the chemotherapeutic agent 5-fluorouracil on human leukemia K562 cells. nih.gov The combination of bisabololoxide A and 5-fluorouracil resulted in a greater inhibition of cancer cell growth than either compound alone. nih.gov This finding suggests that the co-administration of bisabolol oxides could potentially allow for a reduction in the required dose of 5-fluorouracil, thereby mitigating its associated side effects. nih.gov Given that this compound also exhibits cytotoxic properties, it is plausible that it could act synergistically with other chemotherapeutic drugs, a possibility that is ripe for preclinical exploration.

The following interactive data table summarizes the key findings from a preclinical study on the synergistic interaction between α-bisabolol and diclofenac.

Drug/Combination Theoretical ED₄₀ (mg/kg) Experimental ED₄₀ (mg/kg) Effect Conclusion
α-Bisabolol + Diclofenac98.8938.7AntinociceptiveSynergistic
α-Bisabolol + Diclofenac41.213.4Anti-inflammatorySynergistic

Modulatory Effects on Cellular and Molecular Pathways when Combined

The synergistic effects observed when this compound and its related compounds are combined with other agents are underpinned by their ability to modulate key cellular and molecular pathways. Research in this area is beginning to elucidate the mechanisms by which these combinations exert their enhanced therapeutic effects, with a particular focus on pathways involved in inflammation, apoptosis, and cell proliferation.

One of the primary mechanisms through which bisabolol and its oxides are thought to exert their anti-inflammatory effects is via the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netresearchgate.net NF-κB is a critical regulator of the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net Preclinical studies have shown that α-bisabolol can significantly inhibit the production of these cytokines in response to inflammatory stimuli. nih.govresearchgate.net When combined with other agents that also target the NF-κB pathway, there is a strong potential for synergistic inhibition of inflammatory responses.

In the context of cancer, the modulation of apoptotic pathways is a key area of investigation. An in-silico study has suggested that this compound exhibits a high binding affinity for the anti-apoptotic protein Bcl-xl, indicating its potential to promote cancer cell death. researchgate.net Furthermore, α-bisabolol has been shown to enhance radiotherapy-induced apoptosis in endometrial cancer cells by modulating the X-linked inhibitor of apoptosis protein (XIAP)/caspase-3 pathway. nih.gov This suggests that this compound, when used in combination with radiotherapy or chemotherapeutic agents that induce apoptosis, could lower the threshold for cancer cell death and overcome resistance mechanisms. The combination of this compound with other compounds could lead to a multi-pronged attack on cancer cells by simultaneously targeting different components of the apoptotic machinery.

The following interactive data table provides an overview of the potential modulatory effects of bisabolol and its oxides on key cellular pathways when used in combination with other agents.

Pathway Individual Effect of Bisabolol/Oxides Potential Combined Effect Therapeutic Implication
NF-κB Signaling Inhibition of activationSynergistic inhibition of pro-inflammatory cytokine productionEnhanced anti-inflammatory and anticancer activity
Apoptosis (Bcl-2 family) Binding to anti-apoptotic proteins (e.g., Bcl-xl)Increased pro-apoptotic signalingEnhanced cytotoxicity in cancer cells
Apoptosis (XIAP/Caspase-3) Sensitization to apoptosis inductionSynergistic induction of apoptosisOvercoming resistance to cancer therapies

Structure Activity Relationship Sar Studies of Bisabolol Oxide B and Its Derivatives

Impact of Stereochemical Differences on Mechanistic Biological Activities

The biological activity of bisabolol-related compounds is significantly influenced by their stereochemistry. (-)-Bisabolol oxide B is a major oxidation product of (-)-α-Bisabolol, alongside (-)-Bisabolol oxide A. nih.gov The primary structural difference between these oxides lies in the position of the epoxide ring, which introduces distinct stereochemical arrangements and, consequently, different biological activities.

Research indicates that the oxidation of (-)-α-Bisabolol to its oxides can enhance certain biological properties. For instance, bisabolol oxides have demonstrated higher antibacterial activity against both gram-positive and gram-negative bacteria compared to the parent compound, (-)-α-Bisabolol. nih.gov Similarly, the antioxidant activity of the metabolites can be more effective at scavenging free radicals. acgpubs.org While both oxides A and B are recognized for their biological contributions, their relative potencies can differ depending on the specific activity being assessed. For example, a bisabolol oxide-rich matricaria oil, containing 25.5% α-bisabolol oxide B and 21.5% α-bisabolol oxide A, was reported to have notable antihyperalgesic and antiedematous effects. nih.gov

The conversion from the parent alcohol to the epoxide derivatives represents a key stereochemical and structural alteration that modulates bioactivity. The introduction of the cyclic ether in this compound alters the molecule's polarity, shape, and ability to interact with biological targets compared to (-)-α-Bisabolol.

CompoundKey Structural FeatureReported Biological Activity Enhancement
(-)-α-BisabololParent sesquiterpene alcoholBaseline activity (anti-inflammatory, antimicrobial, etc.). researchgate.net
(-)-Bisabolol Oxide AEpoxide derivative of (-)-α-BisabololHigher antioxidant and antibacterial activity than the parent compound. nih.govacgpubs.org
This compoundEpoxide derivative of (-)-α-BisabololContributes to antihyperalgesic and antiedematous effects; shows higher antibacterial activity than the parent compound. nih.gov

Correlation of Structural Modifications with Observed Mechanistic Responses

Modifying the core structure of this compound is a key strategy for investigating its SAR and developing new derivatives with potentially improved activities. These modifications can range from simple functional group additions to more complex alterations through biotransformation.

One area of research involves the isolation of naturally occurring modified forms. For example, in-depth investigations of German chamomile (Matricaria chamomilla) have led to the isolation of new hydroxylated derivatives of bisabolol oxides A and B. acs.org The addition of a hydroxyl group (-OH) significantly increases the polarity of the molecule, which can alter its pharmacokinetic properties and its interaction with target enzymes or receptors.

Biotransformation using microorganisms is another effective method for creating novel derivatives. The microbial transformation of (-)-α-bisabolol by the fungus Thamnidium elegans yields both α-bisabolol oxide A and B. acgpubs.org Further biotransformation by Penicillium neocrassum resulted in a novel metabolite, bisafuranol, demonstrating that enzymatic processes can create unique structural modifications not easily achieved through conventional chemical synthesis. acgpubs.org Such derivatives provide valuable insights into how different functional groups and structural arrangements on the bisabolol scaffold influence biological mechanisms. Studies on derivatives of the parent compound, α-bisabolol, have shown that synthetic modifications can lead to compounds with more potent inhibitory effects on the proliferation of cancer cells, suggesting a promising avenue for the derivatization of its oxides as well. nih.gov

Parent CompoundStructural ModificationResulting Derivative/MetaboliteSignificance
This compoundHydroxylationHydroxylated this compoundAlters polarity and potential target interactions. acs.org
(-)-α-BisabololMicrobial OxidationThis compoundForms a key bioactive oxide found in nature. acgpubs.org
(-)-α-BisabololFungal BiotransformationBisafuranolCreates a novel derivative with a distinct structure for SAR studies. acgpubs.org

Computational Modeling and Molecular Dynamics Simulations in SAR Analysis

In silico methods, including computational modeling and molecular dynamics simulations, are powerful tools for dissecting the SAR of this compound. nih.gov These approaches allow researchers to predict how the compound and its derivatives will interact with biological targets at a molecular level, providing a rational basis for designing new, more potent molecules.

One significant application of these methods has been in oncology research. A computational study investigated the potential of alpha-bisabolol (B1667320) and its oxide derivatives, including oxide B, as inhibitors of the Bcl-2 family of proteins, which are key regulators of apoptosis and are often dysregulated in cancers like glioblastoma. dergipark.org.trresearchgate.net Using molecular docking, the study analyzed the binding affinities of these compounds to anti-apoptotic proteins such as Bcl-2 and Bcl-xL. The results revealed that alpha-bisabolol oxide B showed a high binding affinity, suggesting it has strong potential as an inhibitor of these proteins. dergipark.org.tr

Beyond simple docking, the study employed a range of computational tools to build a comprehensive profile of the compounds. dergipark.org.trresearchgate.net This included:

Quantitative Structure-Activity Relationship (QSAR) Modeling : To create predictive models that correlate the structural features of the compounds with their biological activities.

ADMET Analysis : To predict the absorption, distribution, metabolism, excretion, and toxicity properties of the molecules, which is crucial for assessing their drug-likeness.

PASS (Prediction of Activity Spectra for Substances) Analysis : To predict the broader biological potential of the compounds.

These computational analyses identified alpha-bisabolol oxide B as a promising candidate for targeting glioblastoma through the inhibition of apoptosis-regulating proteins. dergipark.org.tr Such in silico investigations are invaluable for prioritizing which derivatives to synthesize and test in the lab, thereby saving time and resources in the drug discovery process. nih.gov

Research AreaComputational MethodTargetKey Finding for this compound
Anticancer (Glioblastoma)Molecular DockingBcl-2 family proteins (e.g., Bcl-2, Bcl-xL)Demonstrated high binding affinity, indicating potential as an inhibitor of anti-apoptotic proteins. dergipark.org.tr
Drug DiscoveryQSAR ModelingGeneral biological activityUsed to build models correlating molecular structure with anticancer effects. dergipark.org.trresearchgate.net
PharmacokineticsADMET PredictionDrug-likeness propertiesEvaluated for favorable toxicity and pharmacokinetic profiles. researchgate.net

Future Research Directions and Emerging Areas in Bisabolol Oxide B Studies

Exploration of Novel Molecular Targets and Signaling Pathways

A primary avenue for future research is the identification of specific molecular targets and signaling pathways modulated by (-)-Bisabolol oxide B. Studies on the parent compound, (-)-α-bisabolol, have revealed its influence on key inflammatory and cell survival pathways, providing a roadmap for investigating its oxide derivative. nih.govnih.gov Future studies should aim to move beyond the broader anti-inflammatory and antimicrobial observations associated with bisabolol oxides and pinpoint the precise molecular interactions. cymitquimica.comnih.gov

Research should focus on:

Inflammatory Cascades: Investigating the effect of this compound on central inflammatory signaling pathways such as NF-κB, MAPK, and PI3K/Akt. nih.govmdpi.comjbuon.com The parent compound, α-bisabolol, has been shown to inhibit these pathways, reducing the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and various interleukins. nih.govregimenlab.com It is crucial to determine if this compound shares these targets or possesses a unique mechanism.

Nociception and Pain Perception: Exploring interactions with channels involved in pain signaling, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov A study on (-)-α-bisabolol indicated an interaction with TRPV1, suggesting a potential mechanism for its antinociceptive effects. nih.gov

Cancer Cell Signaling: Given that α-bisabolol has demonstrated anticancer effects by inducing apoptosis and cell cycle arrest and inhibiting the PI3K/Akt pathway in cancer cells, it is plausible that this compound may also target pathways critical for tumor progression. jbuon.comresearchgate.net

Oxidative Stress Pathways: Elucidating its role in modulating cellular antioxidant defenses, such as the Nrf2/Keap-1/HO-1 pathway, which α-bisabolol has been shown to activate. nih.govnih.gov

Potential Pathway Key Molecular Targets Associated Biological Activity of Parent Compound (α-Bisabolol) Relevance for this compound Research
Inflammation NF-κB, p38 MAPK, IκBα, IKKαInhibition of pro-inflammatory cytokines (TNF-α, IL-6) and mediators (iNOS, COX-2). nih.govnih.govTo determine if the oxide derivative has enhanced or differential anti-inflammatory activity.
Cell Survival/Apoptosis PI3K, Akt, mTOR, GSK-3β, CaspasesInduction of apoptosis and cell cycle arrest in cancer cells. jbuon.comresearchgate.netTo investigate potential anticancer applications.
Oxidative Stress Nrf2, Keap-1, HO-1Upregulation of endogenous antioxidant defense systems. nih.govnih.govTo understand its role in cytoprotection against oxidative damage.
Pain Signaling TRPV1 ChannelAntinociceptive effects in preclinical models. nih.govTo explore its potential as a novel analgesic agent.

Advanced Preclinical Models for Mechanistic Elucidation (e.g., Organoids, 3D Culture Systems)

To gain deeper insights into the biological effects of this compound, research must move beyond traditional two-dimensional (2D) cell cultures. Advanced preclinical models like organoids and other three-dimensional (3D) culture systems offer a more physiologically relevant environment for mechanistic studies. nih.govkaust.edu.sa These models better replicate the complex cell-cell and cell-matrix interactions of in vivo tissues. nih.gov

Future applications of these models in this compound research include:

Disease Modeling: Using patient-derived organoids (e.g., inflammatory bowel disease or skin inflammation models) to test the efficacy and mechanism of this compound in a human-relevant context. nih.govnih.gov

Mechanistic Studies: Employing tumor organoids, or "tumoroids," to investigate the compound's potential anticancer activity, including its effects on tumor growth, invasion, and response to therapy. nih.gov

High-Throughput Screening: Leveraging the scalability of organoid cultures for screening the effects of this compound across different cell types and conditions, helping to identify its most promising therapeutic applications. sciltp.com

The use of 3D culture systems can bridge the gap between simplistic in vitro assays and complex animal models, providing more accurate data on the compound's cellular and tissue-level effects. kaust.edu.sa

Integration with Omics Technologies (Proteomics, Metabolomics) for Comprehensive Understanding

A comprehensive understanding of the biological impact of this compound requires a systems-level approach. Integrating "omics" technologies, such as proteomics and metabolomics, can provide an unbiased, global view of the cellular changes induced by the compound.

Proteomics: This technology can be used to identify all the proteins whose expression levels or post-translational modifications change in response to this compound treatment. This approach can help uncover novel molecular targets and signaling pathways that would not be found through hypothesis-driven research.

Metabolomics: By analyzing the complete set of small-molecule metabolites in a biological sample, metabolomics can reveal how this compound alters cellular metabolism. This can provide insights into its mechanism of action, identify biomarkers of response, and elucidate its metabolic fate.

The integration of these high-throughput technologies will be instrumental in building a comprehensive molecular profile of this compound's activity, moving from a single-target to a network-level understanding of its biological effects.

Sustainable Production Strategies and Biotechnological Advancement

The traditional sourcing of this compound relies on its extraction from plants, which can be subject to geographical and environmental variability. allozymes.com Furthermore, the natural precursor, (-)-α-bisabolol, is often sourced from the Brazilian Candeia tree, raising sustainability concerns. researchgate.net Chemical synthesis, while an alternative, can be complex and may produce undesirable isomers. allozymes.comresearchgate.net Therefore, a critical area of future research is the development of sustainable and scalable biotechnological production methods.

Microbial fermentation and biotransformation present promising green alternatives. nih.govtypology.com Research has shown that various microorganisms can convert (-)-α-bisabolol into its oxides. For example, fungi such as Thamnidium elegans, Aspergillus niger, and Glomerella cingulata have been successfully used as biocatalysts to produce bisabolol oxides A and B from (-)-α-bisabolol. nih.govacgpubs.orgmdpi.com Furthermore, precision fermentation using engineered microbes like Escherichia coli or Saccharomyces cerevisiae expressing novel synthase enzymes is being developed for the high-titer production of the precursor, (-)-α-bisabolol. allozymes.comacs.org

Biotechnological Approach Microorganism/System Substrate Product(s) Reference
Microbial Transformation Thamnidium elegans(-)-α-Bisabolol(-)-Bisabolol oxide A & B acgpubs.org
Microbial Transformation Aspergillus niger(-)-α-BisabololThis compound nih.gov
Microbial Transformation Glomerella cingulata(-)-α-BisabololThis compound nih.gov
Microbial Transformation Bipolaris sorokiniana(-)-α-BisabololThis compound nih.gov
Precision Fermentation Engineered E. coliGlucose(-)-α-Bisabolol allozymes.comacs.org
Precision Fermentation Engineered S. cerevisiaeGlucose(-)-α-Bisabolol researchgate.net

Future work should focus on optimizing these fermentation and biotransformation processes, improving yields, and developing downstream processing techniques to isolate pure this compound at an industrial scale.

Investigating Enantioselective Properties and Biological Impact

This compound is a chiral molecule, meaning it can exist in different stereoisomeric forms (enantiomers). It is a well-established principle in pharmacology that different enantiomers of a compound can have vastly different biological activities, potencies, and toxicities. While biotechnological production methods often yield a specific enantiomer, such as the natural (-)-α-bisabolol, chemical synthesis typically results in a racemic mixture of isomers. researchgate.net

A crucial area for future investigation is the enantioselective properties of bisabolol oxide B. Research is needed to:

Synthesize or isolate the different enantiomers of bisabolol oxide B in their pure forms.

Conduct comparative biological assays to determine if one enantiomer is more active or has a different biological profile than the others.

Elucidate the structure-activity relationship to understand how the 3D spatial arrangement of the molecule influences its interaction with biological targets.

This line of inquiry is fundamental to understanding the compound's pharmacology and for the potential development of a more potent and specific therapeutic agent.

Mechanistic Studies of Formulated Derivatives (e.g., Nanocarriers for research applications)

Like many sesquiterpenes, this compound is a lipophilic compound with poor water solubility. nih.govfoodb.ca This property can limit its bioavailability and utility in aqueous-based in vitro assays and in vivo studies. Formulating the compound into advanced delivery systems, such as nanocarriers, can overcome these limitations.

Future research should explore the development of formulated derivatives of this compound for research applications. Encapsulating the compound in nanocarriers like liposomes, polymeric nanoparticles, or nanoemulsions could:

Improve its solubility and stability in experimental media. nih.gov

Enhance its cellular uptake and bioavailability.

Enable targeted delivery to specific cells or tissues, reducing off-target effects. nih.gov

Provide controlled release of the compound over time.

A study involving (-)-α-bisabolol loaded into nanocapsules demonstrated enhanced antinociceptive effects, highlighting the potential of this approach. nih.gov By developing stable and effective nanocarrier formulations for this compound, researchers can conduct more accurate and reproducible mechanistic studies to unlock its full therapeutic potential.

Q & A

Q. What analytical techniques are most reliable for quantifying (-)-Bisabolol oxide B in plant extracts, and how should experimental parameters be optimized?

Quantification of this compound typically employs gas chromatography-mass spectrometry (GC-MS) with non-polar capillary columns (e.g., DB-5MS) to resolve sesquiterpene oxides. Internal standards like camphor or n-alkanes are critical for retention index (RI) calibration . For method validation, ensure linearity (R² ≥ 0.995) across a concentration range of 0.1–100 µg/mL and limit of detection (LOD) ≤ 0.05 µg/mL. Sample preparation should include hydrodistillation or solid-phase microextraction (SPME) to minimize degradation of thermally labile compounds .

Q. How do chemotypic variations in Matricaria chamomilla affect the yield of this compound, and what factors should be controlled in cultivation studies?

this compound content varies significantly across chemotypes. For example, Egyptian chamomile chemotypes contain 9.5–13.5% of the compound, while Brazilian varieties show 23.5% . Controlled studies should standardize growth conditions (soil pH 6.5–7.5, 16-hour photoperiod) and harvest timing (flowering stage). Genetic profiling via SSR markers can verify chemotype stability .

Q. What are the key spectral identifiers for this compound in NMR and MS analyses?

In ¹H-NMR , characteristic signals include δ 1.25–1.30 (s, 6H, C-12 and C-13 methyl groups) and δ 5.35–5.45 (m, H-4 and H-5 of the cyclohexene ring). GC-MS fragmentation patterns show a base peak at m/z 109 (C7H13O⁺) and molecular ion [M]⁺ at m/z 238 . Cross-validate with NIST/WebBook libraries and optical rotation ([α]D²⁰ = -15° to -20°) to confirm stereochemistry .

Advanced Research Questions

Q. How can contradictory reports on this compound’s concentration in chamomile essential oils be resolved methodologically?

Discrepancies arise from chemotypic diversity, extraction methods, and analytical calibration. To address this:

  • Perform chemotype-specific cultivation under controlled agronomic conditions .
  • Use harmonized extraction protocols (e.g., Clevenger apparatus, 3-hour distillation) and validate with inter-laboratory comparisons .
  • Apply multivariate analysis (PCA or PLS-DA) to correlate environmental variables (e.g., soil nitrogen) with metabolite profiles .

Q. What experimental designs are optimal for assessing this compound’s bioactivity in in vitro models?

For bioactivity studies (e.g., anti-inflammatory or hypoglycemic effects):

  • Use dose-response assays (0.1–100 µM) in LPS-stimulated macrophages (RAW 264.7) or α-amylase inhibition models .
  • Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and normalize results to cell viability (MTT assay).
  • For mechanistic insights, combine transcriptomics (RNA-seq) and molecular docking to target pathways like NF-κB or PPAR-γ .

Q. How can enantiomeric purity of this compound be ensured during synthetic or biosynthetic production?

Enantiomeric resolution requires chiral chromatography (e.g., Chiralpak IG-3 column) with heptane/ethanol (95:5) mobile phase. For biosynthesis, overexpress sesquiterpene synthase genes (e.g., MvBS) in E. coli or yeast, and monitor enantiomeric excess (ee) via circular dichroism (CD) .

Data Contradiction and Reproducibility

Q. Why do GC-MS profiles of this compound vary between studies even when using identical instrumentation?

Variations stem from:

  • Column aging : Degradation of stationary phase alters retention behavior. Regularly test column performance with alkane standards .
  • Ion source contamination : Clean MS ion sources monthly to prevent signal suppression .
  • Data processing thresholds : Set a consistent signal-to-noise ratio (S/N ≥ 10) for peak integration .

Q. How should researchers address batch-to-batch variability in plant-derived this compound for pharmacological studies?

Implement quality control (QC) protocols :

  • Metabolomic fingerprinting : Use LC-MS/MS to batch-screen for co-eluting impurities (e.g., bisabolol oxide A).
  • Stability testing : Store extracts at -80°C under argon to prevent oxidation .
  • Pharmacokinetic normalization : Adjust dosing based on batch-specific bioavailability data from in vivo models .

Methodological Best Practices

  • Literature reviews : Prioritize studies with full spectral data (e.g., NMR, IR) and explicit chemotype descriptions .
  • Data reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including raw chromatograms and statistical codes .
  • Ethical considerations : Disclose all conflicts of interest and adhere to OECD GLP principles for preclinical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.